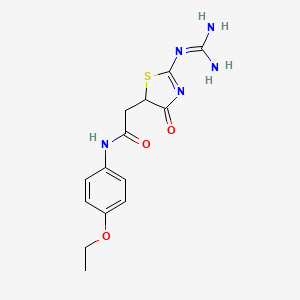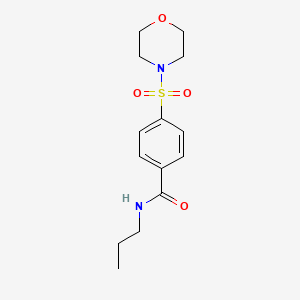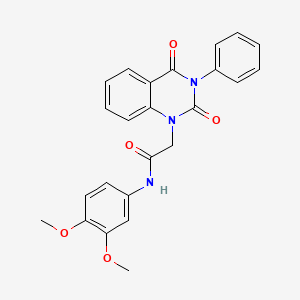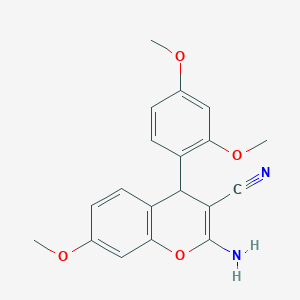![molecular formula C15H16N4O3S B11049138 6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049138.png)
6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound that belongs to the class of pyrazolothiazines This compound is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a nitrophenyl group attached to a dihydropyrazolothiazine core
Métodos De Preparación
The synthesis of 1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.
Thiazine ring formation: The pyrazole intermediate is then reacted with a thioamide to form the thiazine ring.
Introduction of substituents: The isopropyl, methyl, and nitrophenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can be compared with other similar compounds, such as:
2-ISOPROPYL-4-METHYLTHIAZOLE: This compound shares the isopropyl and methyl groups but has a different core structure.
3-METHYL-2-(4-NITROPHENYL)PYRIDINE: Similar in having a nitrophenyl group, but with a pyridine ring instead of a pyrazolothiazine core.
4-(4-BIPHENYL)-2-(3-METHYL-2-PYRIDYL)THIAZOLE: This compound has a thiazole ring and biphenyl group, offering different chemical properties and applications.
Propiedades
Fórmula molecular |
C15H16N4O3S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
6-methyl-4-(4-nitrophenyl)-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C15H16N4O3S/c1-8(2)18-14-12(15(20)17-18)13(23-9(3)16-14)10-4-6-11(7-5-10)19(21)22/h4-8,13H,1-3H3,(H,17,20) |
Clave InChI |
YDHNBKFUTFXWLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B11049070.png)
![methyl 6-methyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide](/img/structure/B11049071.png)
![2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049084.png)

![Ethyl 5-({4,7-dimethoxy-6-[((E)-2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridin-2-YL]carbonyl}hydrazono)methyl]-1,3-benzodioxol-5-YL}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B11049105.png)
![4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11049117.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11049125.png)
![3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one](/img/structure/B11049133.png)
![5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione](/img/structure/B11049141.png)
![Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11049143.png)


